Solvolysis Rate and 1,2-Hydride Transfer Propensity: 2-Pentyl Tosylate vs. 3-Pentyl, 2-Butyl, and 2-Octyl Tosylates
In a direct comparative study, Li and Williams (2016) measured the solvolysis rates of four secondary tosylates in 50% aqueous trifluoroethanol (TFE) at 30 °C using stereochemical and isotopic labeling [1]. 2-Pentyl tosylate solvolyses at ~1 × 10⁻⁵ s⁻¹, a rate essentially identical to 2-butyl tosylate (~1 × 10⁻⁵ s⁻¹) and 2-octyl tosylate (~1 × 10⁻⁵ s⁻¹). However, a critical differentiation emerges in rearrangement behavior: competing rearrangement of 3-pentyl tosylate to 2-pentyl tosylate was observed during solvolysis via 1,2-hydride transfer. The rate of this hydride transfer is sufficient to account for the difference in racemisation rates between 2-butyl tosylate (~4.6 × 10⁻⁷ s⁻¹) and 2-octyl tosylate (no significant racemisation observed). This places 2-pentyl tosylate at a mechanistically informative boundary: it is the shortest-chain secondary tosylate for which 1,2-hydride transfer from a 3-alkyl isomer becomes kinetically competitive [1].
| Evidence Dimension | Solvolysis rate constant (k_solv) in 50% aqueous TFE at 30 °C |
|---|---|
| Target Compound Data | ~1 × 10⁻⁵ s⁻¹ (2-pentyl tosylate) |
| Comparator Or Baseline | 2-butyl tosylate: ~1 × 10⁻⁵ s⁻¹; 2-octyl tosylate: ~1 × 10⁻⁵ s⁻¹; 3-pentyl tosylate: undergoes competing rearrangement to 2-pentyl tosylate via 1,2-hydride transfer |
| Quantified Difference | Solvolysis rates identical within experimental error; rearrangement propensity: 3-pentyl → 2-pentyl observed, with racemisation of 2-butyl at 4.6 × 10⁻⁷ s⁻¹ vs. no detectable racemisation for 2-octyl |
| Conditions | 50% (v/v) aqueous 2,2,2-trifluoroethanol (TFE), 30 °C; stereochemical tracking via chiral substrate and ¹⁸O isotope exchange at the leaving group tosylate |
Why This Matters
For mechanistic studies of carbocation intermediates and hydride transfer, 2-pentyl tosylate occupies a unique kinetic window where rearrangement from the 3-pentyl isomer becomes observable, making it the minimal carbon-length substrate for investigating 1,2-hydride migration in secondary systems.
- [1] Li, D.; Williams, N. H. The Solvolysis Mechanism of Simple Secondary Tosylates in 50% Aqueous TFE. J. Phys. Org. Chem. 2016, 29 (12), 709–717. https://doi.org/10.1002/poc.3559 View Source
